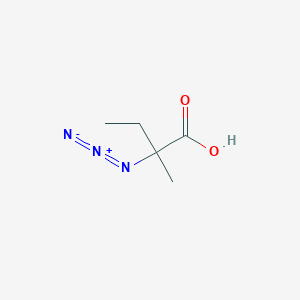

Butanoic acid, 2-azido-2-methyl-

Beschreibung

2-Azido-2-methylbutansäure ist eine organische Verbindung mit der Summenformel C5H9N3O2. Sie ist ein Derivat der Butansäure, bei der das Wasserstoffatom am zweiten Kohlenstoffatom durch eine Azidogruppe (-N3) ersetzt wurde.

Eigenschaften

CAS-Nummer |

279676-16-3 |

|---|---|

Molekularformel |

C5H9N3O2 |

Molekulargewicht |

143.14 g/mol |

IUPAC-Name |

2-azido-2-methylbutanoic acid |

InChI |

InChI=1S/C5H9N3O2/c1-3-5(2,4(9)10)7-8-6/h3H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

AKDCVYOADCIFBC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C(=O)O)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Azido-2-methylbutansäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Azidogruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Cycloadditionsreaktionen: Die Azidogruppe kann an [3+2]-Cycloadditionsreaktionen teilnehmen, um Triazole zu bilden, die wertvolle Zwischenprodukte in der organischen Synthese sind.

Reduktionsreaktionen: Die Azidogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas (H2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Natriumazid (NaN3), Dimethylformamid (DMF), Acetonitril.

Cycloaddition: Kupfer(I)-Katalysatoren, Lösungsmittel wie Wasser oder Ethanol.

Reduktion: Wasserstoffgas (H2), Palladium auf Kohlenstoff (Pd/C).

Hauptprodukte, die gebildet werden

Substitution: Verschiedene substituierte Butansäurederivate.

Cycloaddition: Triazolderivate.

Reduktion: 2-Amino-2-methylbutansäure.

Wissenschaftliche Forschungsanwendungen

2-Azido-2-methylbutansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen eingesetzt, darunter Pharmazeutika und Agrochemikalien.

Materialwissenschaften: Wird bei der Herstellung von Polymeren und anderen Materialien mit spezifischen Eigenschaften eingesetzt.

Biokonjugation: Wird zur Modifikation von Biomolekülen für die Forschung in Biochemie und Molekularbiologie verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Azido-2-methylbutansäure hängt von der jeweiligen Reaktion oder Anwendung ab. So wirkt die Azidogruppe bei Cycloadditionsreaktionen als Dipol und reagiert mit Alkinen oder Alkenen unter Bildung von Triazolen. Bei Reduktionsreaktionen wird die Azidogruppe in eine Aminogruppe umgewandelt, die dann an weiteren chemischen Umwandlungen teilnehmen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 2-azido-2-methyl-, can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.

Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Major Products Formed

Substitution: Various substituted butanoic acid derivatives.

Cycloaddition: Triazole derivatives.

Reduction: 2-amino-2-methylbutanoic acid.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 2-azido-2-methyl-, has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the preparation of polymers and other materials with specific properties.

Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

Wirkmechanismus

The mechanism of action of butanoic acid, 2-azido-2-methyl-, depends on the specific reaction or application. For example, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

2-Azido-2-methylbutansäure kann mit anderen Azidosubstituierten Carbonsäuren verglichen werden, wie zum Beispiel:

2-Azidobutansäure: Ähnliche Struktur, jedoch ohne die Methylgruppe am zweiten Kohlenstoffatom.

2-Azido-2-methylpropansäure: Ähnliche Struktur, jedoch mit einem Kohlenstoffatom weniger in der Hauptkette.

2-Azido-2-methylpentansäure: Ähnliche Struktur, jedoch mit einem Kohlenstoffatom mehr in der Hauptkette.

Die Einzigartigkeit von 2-Azido-2-methylbutansäure liegt in ihrer spezifischen Struktur, die im Vergleich zu ihren Analoga eine unterschiedliche Reaktivität und Eigenschaften verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.